molecular formula C20H25NO5 B4040915 [4-(2-biphenylyloxy)butyl]dimethylamine oxalate

[4-(2-biphenylyloxy)butyl]dimethylamine oxalate

Cat. No.: B4040915
M. Wt: 359.4 g/mol
InChI Key: LIKYTWFLEDCVBD-UHFFFAOYSA-N
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Description

[4-(2-biphenylyloxy)butyl]dimethylamine oxalate is a useful research compound. Its molecular formula is C20H25NO5 and its molecular weight is 359.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 359.17327290 g/mol and the complexity rating of the compound is 319. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Kinetic Studies in Organic Synthesis

"[4-(2-biphenylyloxy)butyl]dimethylamine oxalate" and related compounds have been explored for their utility in studying kinetic parameters for oxyacyl radicals. For example, N,S-dimethyldithiocarbamyl oxalates, which share structural features with "this compound," are identified as novel precursors more suitable for kinetic studies than existing precursors. This has allowed for the accurate determination of rate data for specific radical cyclizations, enhancing our understanding of reaction mechanisms in organic synthesis (Kyne & Schiesser, 2014).

Interactions with Biological Targets

The interactions of compounds structurally related to "this compound" with biological targets have been studied. For instance, the affinity and phosphonylation constants for the inhibition of cholinesterases by optical isomers of certain organophosphorus compounds indicate a nuanced understanding of how structural variations impact biological activity. These findings contribute to the design of more effective enzyme inhibitors (Wustner & Fukuto, 1974).

Materials Chemistry and NLO Properties

In the realm of materials chemistry, hybrid molecular-based magnets containing organic nonlinear optical (NLO) chromophores have been developed. These materials exhibit intriguing magnetic and NLO behavior due to their structural components, including oxalate anions similar in functionality to "this compound." Such research paves the way for creating materials with dual magnetic and optical applications, useful in data storage and photonic devices (Lacroix et al., 2001).

Drug Discovery and Molecular Probes

In drug discovery, the oxetane ring, akin to the structural motif found in "this compound," is valued as a bioisostere for both the geminal dimethyl group and the carbonyl group. Research demonstrates a straightforward approach to accessing structurally diverse 3-aminooxetanes, highlighting the compound's relevance in developing new pharmaceuticals (Hamzik & Brubaker, 2010).

Fluorescent Molecular Probes

Furthermore, compounds embodying a dimethylamino group at a specific position, similar to "this compound," have been prepared as new fluorescent solvatochromic dyes. These compounds exhibit strong solvent-dependent fluorescence, useful in developing ultrasensitive fluorescent molecular probes for studying biological events and processes (Diwu et al., 1997).

Properties

IUPAC Name

N,N-dimethyl-4-(2-phenylphenoxy)butan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO.C2H2O4/c1-19(2)14-8-9-15-20-18-13-7-6-12-17(18)16-10-4-3-5-11-16;3-1(4)2(5)6/h3-7,10-13H,8-9,14-15H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIKYTWFLEDCVBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCCOC1=CC=CC=C1C2=CC=CC=C2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.